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Introduction: The Strategic Value of a Rigid
Scaffold
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative

that has emerged as a valuable building block in modern drug discovery. Its significance lies in

the unique structural and physicochemical properties imparted by the cyclopropyl moiety. The

cyclopropane ring, a three-membered carbocycle, is not merely a small cycloalkane; its

inherent ring strain (~27.5 kcal/mol) confers distinct electronic and conformational

characteristics.[1]

In medicinal chemistry, the incorporation of a cyclopropyl group is a strategic design element

used to:

Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are

shorter and stronger than those in typical alkyl chains.[1][2] This increased bond dissociation

energy makes the group less susceptible to oxidative metabolism by cytochrome P450

(CYP) enzymes, a primary pathway for drug degradation.[1][3]

Improve Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring acts as

a conformational restraint.[1][4] By "locking" a molecule into its bioactive conformation, it can

reduce the entropic penalty of binding to a biological target, thereby increasing potency.[1][2]
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Modulate Physicochemical Properties: The cyclopropyl group serves as a versatile

bioisostere for other common chemical groups like gem-dimethyl or vinyl groups, allowing for

the fine-tuning of properties such as lipophilicity and solubility to optimize a drug's ADME

(absorption, distribution, metabolism, and excretion) profile.[1]

Reduce Off-Target Effects: By enforcing a specific conformation, the cyclopropyl moiety can

improve selectivity for the intended biological target, minimizing interactions with other

proteins and reducing the potential for side effects.[1][2]

This guide provides a detailed examination of 1-(3-Bromophenyl)cyclopropanecarboxylic
acid, a key intermediate that leverages these advantages, most notably in the synthesis of

advanced antiplatelet agents.

Nomenclature, Structure, and Physicochemical
Properties
The formal IUPAC name for the compound is 1-(3-bromophenyl)cyclopropane-1-carboxylic

acid.[5][6] Its structure consists of a cyclopropane ring substituted with both a carboxylic acid

group and a 3-bromophenyl group at the same carbon atom (C1).
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Property Value Source

IUPAC Name

1-(3-

bromophenyl)cyclopropane-1-

carboxylic acid

[5]

Molecular Formula C10H9BrO2 PubChem

Molecular Weight 241.08 g/mol PubChem

CAS Number

19098-31-4 (Note: This CAS

number is sometimes

incorrectly associated with

other compounds like 2-

(oxiran-2-yl)ethan-1-ol.

Researchers should verify by

structure.)

[7][8][9][10]

Canonical SMILES
C1C(C1)

(C(=O)O)C2=CC(=CC=C2)Br
PubChem

Physical State Solid (Typical) N/A

Synthesis and Manufacturing
The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various

methods. A common and robust laboratory-scale approach involves a phase-transfer catalyzed

cyclopropanation reaction. This method is advantageous due to its operational simplicity and

use of readily available starting materials.

Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is based on established methods for cyclopropanation, such as the reaction of an

active methylene compound with a dihaloalkane under phase-transfer conditions.[11]

Reaction Scheme:

(3-Bromophenyl)acetic acid → Esterification → (3-Bromophenyl)acetate → Cyclopropanation

→ 1-(3-Bromophenyl)cyclopropanecarboxylate → Hydrolysis → 1-(3-
Bromophenyl)cyclopropanecarboxylic acid
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Step-by-Step Methodology:

Starting Material Preparation: Begin with (3-bromophenyl)acetonitrile or a (3-

bromophenyl)acetate ester.

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser,

and dropping funnel, combine the (3-bromophenyl)acetate starting material with 1,2-

dibromoethane in a suitable solvent like toluene.

Catalyst and Base Addition: Add a phase-transfer catalyst, such as triethylbenzylammonium

chloride (TEBAC).[11] To this vigorously stirred mixture, slowly add a concentrated aqueous

solution of sodium hydroxide (50%).[11] The NaOH acts as the base to deprotonate the α-

carbon, while the TEBAC facilitates the transfer of the hydroxide ion into the organic phase.

Cyclopropanation: The reaction mixture is stirred vigorously at a controlled temperature (e.g.,

40-50 °C) for several hours. The deprotonated intermediate attacks the 1,2-dibromoethane in

a tandem alkylation-cyclization sequence to form the cyclopropane ring.

Workup and Hydrolysis: After the reaction is complete (monitored by TLC or HPLC), the

mixture is cooled. The organic layer is separated, washed with water and brine, and then

dried. The solvent is removed under reduced pressure. The resulting crude ester is then

hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with

aqueous NaOH or HCl.

Purification and Isolation: The aqueous solution from hydrolysis is cooled in an ice bath and

carefully acidified with concentrated HCl to a pH of ~2, causing the carboxylic acid to

precipitate.[11] The solid product is collected by filtration, washed with cold water, and dried.

Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) yields the

purified 1-(3-Bromophenyl)cyclopropanecarboxylic acid.

Causality and Experimental Choices:
Phase-Transfer Catalyst (PTC): The use of TEBAC is critical. It creates an ion pair with the

hydroxide anion, allowing it to be transported into the organic phase to react with the (3-

bromophenyl)acetate. This overcomes the immiscibility of the aqueous base and the organic

substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV7P0411
http://www.orgsyn.org/demo.aspx?prep=CV7P0411
http://www.orgsyn.org/demo.aspx?prep=CV7P0411
https://www.benchchem.com/product/b181478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excess Dihaloalkane: 1,2-Dibromoethane is often used in slight excess to drive the reaction

towards completion and minimize dimerization of the starting ester.[11]

Vigorous Stirring: High shear mixing is essential to maximize the interfacial surface area

between the aqueous and organic phases, which directly enhances the reaction rate in a

phase-transfer system.[11]

Diagram: Synthesis Workflow
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Phase 1: Reaction Setup

Phase 2: Cyclopropanation

Phase 3: Isolation & Purification
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Caption: Workflow for the synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b181478?utm_src=pdf-body-img
https://www.benchchem.com/product/b181478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Medicinal Chemistry and Drug
Development
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a crucial intermediate in the synthesis of

complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of

further molecular complexity.

Case Study: Intermediate for Ticagrelor
A prominent application of this compound is as a key building block in the synthesis of

Ticagrelor (Brilinta™).[12] Ticagrelor is a potent, orally active antiplatelet drug used to prevent

thrombotic events in patients with acute coronary syndrome (ACS).[13][14]

Mechanism of Action: Ticagrelor is a direct-acting, reversible antagonist of the P2Y12

adenosine diphosphate (ADP) receptor on platelets.[15] Unlike clopidogrel and prasugrel,

which are irreversible inhibitors and require metabolic activation, ticagrelor binds directly and

reversibly, leading to a faster onset and offset of action.[14][15]

Structural Role: The cyclopropyl group in the core structure of related intermediates is

essential for the molecule's conformation and interaction with the P2Y12 receptor. The 3-

bromophenyl moiety of 1-(3-Bromophenyl)cyclopropanecarboxylic acid serves as the

precursor to the substituted phenyl group found in the final Ticagrelor molecule, which is

critical for its binding and overall pharmacological profile.

Diagram: Role as a Key Intermediate
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Multi-Step Synthesis
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Caption: Role of the title compound as a key building block for Ticagrelor.

Analytical Methodologies
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Ensuring the purity and identity of 1-(3-Bromophenyl)cyclopropanecarboxylic acid is critical

for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is

the standard method for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol provides a general framework for the analysis of brominated aromatic carboxylic

acids.[16][17][18]

Methodology:

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable

diluent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL. Sonicate

briefly to ensure complete dissolution.

Chromatographic Conditions:

Instrument: Agilent 1100/1200 series or equivalent HPLC system with a Diode Array

Detector (DAD).[17]

Column: A reversed-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x

2.0 mm, 3 µm particle size).[17][18]

Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in Water.[17]

Mobile Phase B: Acetonitrile.

Gradient Elution: A typical gradient might run from 20% B to 95% B over 20-30 minutes to

ensure elution of the main peak and any potential impurities.

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 30 °C.[17][18]

Detection Wavelength: Monitor at 210 nm and 254 nm.[17] The bromophenyl group

provides strong UV absorbance.

Injection Volume: 5-10 µL.[17][18]
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Data Analysis: The purity is determined by calculating the area percentage of the main peak

relative to the total area of all peaks detected in the chromatogram. The identity can be

confirmed by comparing the retention time with a certified reference standard.

System Suitability:
Rationale: Before sample analysis, the chromatographic system must be verified. This

involves injecting a standard solution multiple times to check for consistency in retention

time, peak area, and theoretical plates.

Procedure: Perform five replicate injections of the standard solution. The relative standard

deviation (RSD) for retention time and peak area should be less than 2.0%.

Diagram: Analytical Workflow
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Caption: Standard workflow for HPLC purity analysis of the title compound.

Conclusion
1-(3-Bromophenyl)cyclopropanecarboxylic acid is more than a simple chemical

intermediate; it is a testament to the power of strategic molecular design in modern

pharmaceutical development. The inclusion of the conformationally rigid cyclopropyl ring

provides a distinct advantage for improving the metabolic stability and target-binding affinity of

drug candidates. Its role as a key precursor in the synthesis of Ticagrelor highlights its industrial

and clinical relevance. The synthetic and analytical protocols detailed in this guide provide a

robust framework for researchers engaged in the synthesis, characterization, and application of

this valuable compound, enabling further innovation in the field of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in
Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

3. hyphadiscovery.com [hyphadiscovery.com]

4. nbinno.com [nbinno.com]

5. 1-(3-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet
[chemicalbook.com]

6. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom..
[askfilo.com]

7. anaxlab.com [anaxlab.com]

8. 2-(oxiran-2-yl)ethanol CAS#: 19098-31-8 [m.chemicalbook.com]

9. 19098-31-8|2-(Oxiran-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

10. 19098-31-8 | 2-(Oxiran-2-yl)ethan-1-ol | Epoxides | Ambeed.com [ambeed.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b181478?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/3329/Applications_in_medicinal_chemistry_for_cyclopropyl_containing_compounds.pdf
https://pubmed.ncbi.nlm.nih.gov/27299736/
https://pubmed.ncbi.nlm.nih.gov/27299736/
https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-cyclopropane-derivatives-in-modern-drug-discovery
https://www.chemicalbook.com/msds/1-3-bromophenyl-cyclopropanecarboxylic-acid.htm
https://www.chemicalbook.com/msds/1-3-bromophenyl-cyclopropanecarboxylic-acid.htm
https://askfilo.com/user-question-answers-smart-solutions/14-the-iupac-name-of-the-following-compound-is-cc1cc-br-cc1c-3132353733393833
https://askfilo.com/user-question-answers-smart-solutions/14-the-iupac-name-of-the-following-compound-is-cc1cc-br-cc1c-3132353733393833
https://www.anaxlab.com/product/19098-31-8-2-oxiran-2-ylethan-1-ol
https://m.chemicalbook.com/ProductChemicalPropertiesCB75707288_EN.htm
https://www.bldpharm.com/products/19098-31-8.html
https://www.ambeed.com/products/19098-31-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Organic Syntheses Procedure [orgsyn.org]

12. CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents
[patents.google.com]

13. Ticagrelor: An emerging oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]

14. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC
[pmc.ncbi.nlm.nih.gov]

15. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC
[pmc.ncbi.nlm.nih.gov]

16. CN105758984A - Method using derivatization HPLC-DAD method to determine small-
molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

17. Development and Validation of an HPLC Method for the Quantitative Analysis of
Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1-(3-Bromophenyl)cyclopropanecarboxylic acid IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181478#1-3-bromophenyl-cyclopropanecarboxylic-
acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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